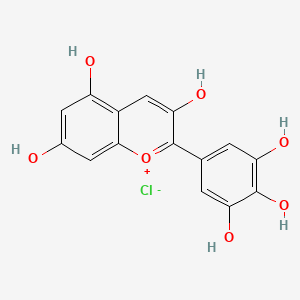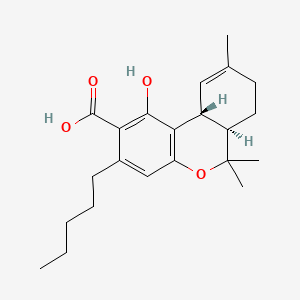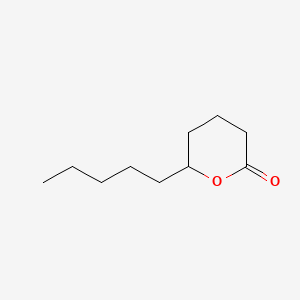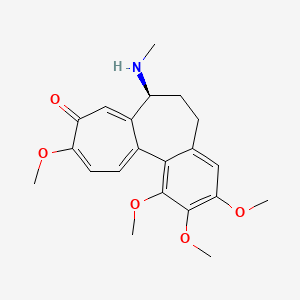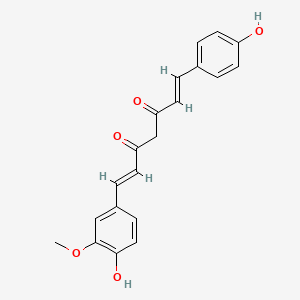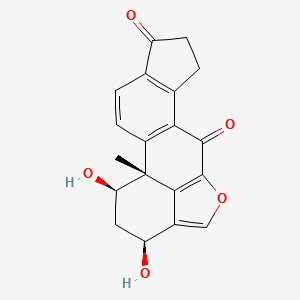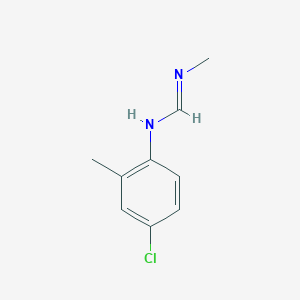
Desmetryn
Vue d'ensemble
Description
Desmetryn is a selective herbicide belonging to the triazine class of compounds. It is primarily used to control annual broad-leaved weeds and some grasses in various crops such as brassicas, onions, and leeks. This compound is known for its high aqueous solubility and volatility, making it effective in agricultural applications. It is moderately toxic to mammals, birds, and aquatic organisms but relatively non-toxic to honeybees .
Mécanisme D'action
Target of Action
Desmetryn is a selective herbicide . It is designed to control annual broad-leaved weeds and some grasses . The primary targets of this compound are these unwanted plants in agricultural settings.
Mode of Action
This compound works by inhibiting the photosynthetic electron transport in the target plants . This inhibition disrupts the plant’s ability to produce energy through photosynthesis, leading to the death of the plant.
Pharmacokinetics
This compound has a high aqueous solubility and is volatile . . These properties affect the bioavailability of this compound in the environment and its effectiveness as a herbicide.
Applications De Recherche Scientifique
Desmetryn has been extensively studied for its applications in various fields:
Chemistry: this compound is used as a model compound in the study of triazine herbicides. Its interactions with different reagents and conditions provide insights into the behavior of similar compounds.
Biology: Research on this compound’s effects on plant physiology helps in understanding its mode of action and potential impacts on non-target species.
Medicine: Although not directly used in medicine, studies on this compound’s toxicity and environmental persistence contribute to the development of safer herbicides.
Industry: this compound is used in the formulation of herbicidal products for agricultural use. .
Analyse Biochimique
Cellular Effects
It is known to be moderately toxic to mammals , suggesting it may have significant effects on various types of cells and cellular processes
Molecular Mechanism
The molecular mechanism of Desmetryn’s action is not well-defined. It is known that this compound can bind to certain biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Transport and Distribution
It could potentially interact with various transporters or binding proteins, affecting its localization or accumulation within cells .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Méthodes De Préparation
Desmetryn can be synthesized through several routes, with one common method involving the reaction of cyanuric chloride with isopropylamine and methylamine, followed by the introduction of a methylthio group. The reaction conditions typically involve the use of solvents like acetonitrile and catalysts to facilitate the process. Industrial production methods often employ large-scale reactors and optimized conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Desmetryn undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of amines. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles like hydroxyl or amino groups. .
Comparaison Avec Des Composés Similaires
Desmetryn is part of the triazine family of herbicides, which includes compounds like atrazine, simazine, and propazine. Compared to these similar compounds, this compound is unique in its specific substitution pattern, which includes an isopropylamino group and a methylthio group. This structural difference influences its solubility, volatility, and overall herbicidal activity. While atrazine and simazine are more widely used, this compound offers distinct advantages in certain agricultural settings due to its specific properties .
Similar Compounds
- Atrazine
- Simazine
- Propazine
- Terbuthylazine
- Cyanazine
Propriétés
IUPAC Name |
4-N-methyl-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5S/c1-5(2)10-7-11-6(9-3)12-8(13-7)14-4/h5H,1-4H3,(H2,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRWJJJUKUVORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)NC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041842 | |
| Record name | Desmetryn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to beige solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |
| Record name | Desmetryne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4688 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
339 °C at 98.4 kPa | |
| Record name | DESMETRYNE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1729 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubilities in organic solvents at 20 °C. [Table#3504], In water, 58 mg/L at 20 °C | |
| Record name | DESMETRYNE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1729 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.172 at 20 °C | |
| Record name | DESMETRYNE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1729 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000001 [mmHg], 9.98X10-7 mm Hg at 20 °C | |
| Record name | Desmetryne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4688 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DESMETRYNE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1729 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Herbicidal action is due to inhibition of Hill reaction necessary for plant respiration. The resistance of a plant to a particular triazine depends on its ability to detoxify the cmpd under field conditions. /Prometon/, Since chlorosis is the first sign of the effect of triazines on plants, interference with carbon dioxide assimilation & sugar formation can be expected. Studies showing that Hill reaction is inhibited confirmed this. /Triazines/, ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/, Inhibition of photosynthesis by disruption of light reactions and blockade of electron transport is the mechanism of action of the 1,3,5-triazine herbicides. /1,3,5-Triazines, from table/, The influence of some s-triazine herbicides on acid phosphatase and phosphodiesterase from corn (Zea mays) roots were investigated. Terbutryn stimulated both phosphatases, whereas prometryn stimulated only the phosphodiesterase. Atrazine, desmetryn, prometon, and simazine inhibited acid phosphatase. No effect was exerted by ametryn. The enzyme assays and the kinetic parameters demonstrated that the interferences observed were due to an action on the synthesis of one or both enzymes rather than on the enzyme reaction. The types of the N-alkyl and the chlorine-substituent groups in the structures of the s-triazines tested appear important in determining the degree if the interference. | |
| Record name | DESMETRYNE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1729 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline, White powder, White to beige powder | |
CAS No. |
1014-69-3 | |
| Record name | Desmetryn | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1014-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmetryn [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmetryn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desmetryn | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMETRYN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36FZV8OVJS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DESMETRYNE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1729 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
85 °C | |
| Record name | DESMETRYNE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1729 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Desmetryn, like other triazine herbicides, acts by inhibiting photosynthesis. [, , , , ] It binds to the D1 protein in the photosystem II complex of susceptible plants, disrupting the electron transport chain and ultimately halting the production of energy needed for plant growth. [, ]
A: By inhibiting photosynthesis, this compound starves the plant of energy. [, ] This leads to a cascade of downstream effects including reduced growth, chlorosis (yellowing of leaves), and eventual plant death. []
A: this compound has the molecular formula C8H15N5S and a molecular weight of 213.3 g/mol. []
A: Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H NMR and 13C NMR, is frequently employed for structural confirmation of this compound. [] Additionally, High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula. []
A: this compound is often incorporated into ethylene-vinyl acetate copolymer (EVA) films for controlled release in agricultural settings. [] This formulation allows for a more targeted application and potentially reduces environmental impact.
ANone: The provided research primarily focuses on this compound's herbicidal activity and its analytical detection. There is no mention of catalytic properties or applications in these studies.
A: Computational modeling has been employed to optimize the composition of molecularly imprinted polymers (MIPs) designed for the selective detection of this compound. [] This approach helps in identifying the optimal functional monomers that can effectively bind to this compound.
A: Studies indicate that the release of this compound from EVA films into the gas phase is negligible compared to its release into water, suggesting a higher stability in air. [] Additionally, the release rate is minimally affected by temperature variations between 0-75°C. []
A: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as UV detection [, , ] and Mass Spectrometry (MS) [, , , ], is widely used for analyzing this compound in various matrices including water, soil, honey, and infant formula. [, , , , , , ] Other techniques include gas chromatography coupled with nitrogen-phosphorus detectors (GC-NPD) [] and adsorptive stripping voltammetry. []
A: this compound, being a persistent herbicide, raises concerns about its presence in environmental compartments like water and soil. [, ] Studies are investigating its potential accumulation in compost derived from household food waste. []
A: Research has identified a bacterial strain, Rhodococcus sp. strain FJ1117YT, capable of degrading this compound. [] This strain utilizes this compound as a sulfur source and metabolizes it through a pathway involving the oxidation and hydrolysis of the methylthio group. []
A: While the provided research doesn't delve into specific alternatives to this compound, it highlights the development of highly selective MIP membranes capable of removing triazine herbicides, including this compound, from water. [] This technology showcases a potential approach for environmental remediation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


